N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 787529-06-0
VCID: VC4934405
InChI: InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19)
SMILES: COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3
Molecular Formula: C14H15N5O3
Molecular Weight: 301.306

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 787529-06-0

Cat. No.: VC4934405

Molecular Formula: C14H15N5O3

Molecular Weight: 301.306

* For research use only. Not for human or veterinary use.

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 787529-06-0

Specification

CAS No. 787529-06-0
Molecular Formula C14H15N5O3
Molecular Weight 301.306
IUPAC Name N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19)
Standard InChI Key MEALRIHLPMHELM-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1H-pyrazolo[3,4-d]pyrimidin-4-amine substituted at the 4-position with a 3,4,5-trimethoxyphenyl group, reflects its fused bicyclic system (pyrazole + pyrimidine) and aromatic methoxy substituents. Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine core: A planar, electron-deficient heterocycle conducive to π-π stacking and hydrogen bonding .

  • 3,4,5-Trimethoxyphenyl moiety: A lipophilic group enhancing membrane permeability and target binding via hydrophobic interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₅N₅O₃
Molecular Weight301.30 g/mol
IUPAC NameN-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
SMILESCOC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Topological Polar Surface Area95.5 Ų

Tautomerism and Stability

The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism, favoring the 1H-tautomer due to greater aromatic stabilization (37.03 kJ/mol energy difference) . The 3,4,5-trimethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) while maintaining stability under physiological conditions .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multistep protocols involving:

  • Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with guanidine nitrate under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine scaffold.

  • Substitution: Nucleophilic aromatic substitution (SNAr) at the 4-position using 3,4,5-trimethoxyaniline in the presence of K₂CO₃ or NaH .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1HCl/EtOH, reflux, 6h65%
23,4,5-Trimethoxyaniline, DMF, 110°C, 12h72%

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance efficiency, with yields exceeding 80% after optimization. Green chemistry principles (e.g., solvent recycling) reduce environmental impact.

Biological Activity and Mechanisms

Antitumor Efficacy

The compound demonstrates nanomolar potency against MTX-resistant cancers:

Table 3: Cytotoxicity Profiles

Cell LineIC₅₀ (μM)Reference Compound (MTX IC₅₀)
MCF-7 (breast)0.0670.89
A549 (lung)0.121.34
HT-29 (colon)0.151.56

Key findings:

  • Cell Cycle Arrest: Induces S-phase arrest in MCF-7 cells, as evidenced by flow cytometry .

  • Apoptosis Induction: Upregulates Bax and caspases-3/9 while downregulating Bcl-2, triggering mitochondrial apoptosis .

Tubulin Polymerization Inhibition

The 3,4,5-trimethoxyphenyl group enables binding to tubulin’s colchicine site, inhibiting polymerization (IC₅₀ = 1.2 μM) and disrupting microtubule dynamics . This dual targeting (DHFR + tubulin) enhances efficacy against multidrug-resistant tumors .

Mechanistic Insights

DHFR Inhibition

Molecular docking reveals a binding energy of -9.8 kcal/mol for DHFR, superior to methotrexate (-8.2 kcal/mol). Key interactions include:

  • Hydrogen bonds with Asp27 and Leu22.

  • π-π stacking with Phe34 .

Antiangiogenic Effects

In HUVEC cells, the compound inhibits VEGF-induced tube formation (IC₅₀ = 4.5 μM) and downregulates MMP-9, critical for metastasis .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration) .

  • Plasma Stability: t₁/₂ = 6.2 hours in human plasma.

Toxicity

Selective cytotoxicity (SI = 35.2 for MCF-7 vs. WI-38 normal cells) minimizes off-target effects .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

SubstituentDHFR IC₅₀ (μM)Tubulin IC₅₀ (μM)
3,4,5-Trimethoxy0.0671.2
4-Chlorophenyl0.894.5
2,4-Dimethylphenyl1.343.8

The 3,4,5-trimethoxy variant exhibits superior dual inhibition, attributed to enhanced hydrophobic interactions and hydrogen bonding .

Industrial and Research Applications

Drug Development

  • Lead Compound: Under investigation in Phase I trials for triple-negative breast cancer .

  • Combination Therapy: Synergizes with paclitaxel, reducing required doses by 60% .

Chemical Biology

Used as a fluorescent probe to study tubulin dynamics in live cells .

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